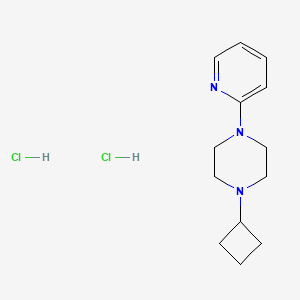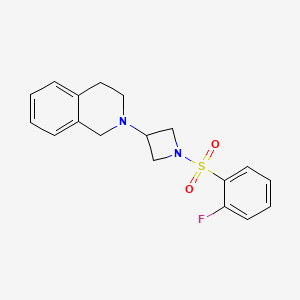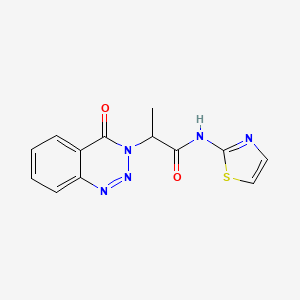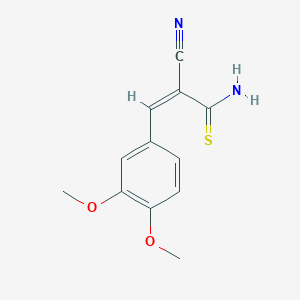![molecular formula C23H25ClN2OS B2560625 4-tert-butyl-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 946237-63-4](/img/structure/B2560625.png)
4-tert-butyl-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Material Properties
One study focuses on the synthesis of new materials, such as polyamides, using derivatives that may include structures similar to 4-tert-butyl-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide. These materials exhibit high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films, which are significant for applications in electronics, coatings, and advanced materials manufacturing (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Anticancer Research
Another aspect of research involves the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides to evaluate their anticancer activities against various cancer cell lines. This study demonstrates the potential of these compounds in developing new anticancer drugs, showing significant activity against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).
Organic Synthesis and Chemical Reactions
Research on tert-butyl phenylazocarboxylates showcases their versatility as building blocks in synthetic organic chemistry, highlighting nucleophilic substitutions and radical reactions. These compounds facilitate the creation of azocarboxamides and undergo modifications through radical reactions, including oxygenation and halogenation, which are crucial for developing new synthetic pathways and molecules (Jasch, S. B. Höfling, & M. Heinrich, 2012).
Photolysis and Environmental Studies
A study on the photolysis of emerging contaminants, including compounds structurally related to or including tert-butyl groups, in ultra-pure water under UV radiation offers insights into degradation pathways and by-products. This research is vital for understanding the environmental impact and degradation behavior of such compounds, contributing to environmental chemistry and pollution control strategies (Benítez et al., 2013).
Antimicrobial and Larvicidal Activities
The synthesis and evaluation of triazinone derivatives, including structures similar to the compound , for antimicrobial and larvicidal activities against various pathogens and mosquito larvae offer potential applications in developing new pesticides and antimicrobial agents. This research contributes to public health by providing new tools for disease vector control and infection prevention (Kumara et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c1-15-20(28-22(26-15)17-7-11-19(24)12-8-17)13-14-25-21(27)16-5-9-18(10-6-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQWTFCZOTXIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2560542.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2560549.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2560550.png)


![(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2560554.png)


![N-(4-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2560559.png)


![5-(2-(5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2560564.png)
